{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine
CAS No.: 690960-62-4
Cat. No.: VC21530385
Molecular Formula: C15H16ClN3OS
Molecular Weight: 321.8g/mol
* For research use only. Not for human or veterinary use.
![{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine - 690960-62-4](/images/no_structure.jpg)
Specification
CAS No. | 690960-62-4 |
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Molecular Formula | C15H16ClN3OS |
Molecular Weight | 321.8g/mol |
IUPAC Name | [4-(4-amino-2-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Standard InChI | InChI=1S/C15H16ClN3OS/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2 |
Standard InChI Key | BNSGONYNVPTQMP-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CS3 |
Canonical SMILES | C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Properties
Structural Composition
{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine features a complex molecular architecture composed of several key functional groups. The core structure consists of an aniline derivative with a chlorine substituent at the 3-position, creating a 3-chloro-4-aminophenyl fragment. This aromatic system is directly connected to a piperazine heterocycle at the 4-position, which serves as a flexible linker within the molecule. The piperazine ring, in turn, is functionalized with a 2-thienylcarbonyl group (derived from thiophene-2-carboxylic acid), forming an amide bond at one of the nitrogen atoms of the piperazine.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, contributes significant electronic and structural characteristics to the molecule. This arrangement of functional groups creates a molecule with multiple potential hydrogen bond donors and acceptors, as well as regions of varied electron density that can influence its interactions with biological targets.
Physical Properties
Based on structural analysis and comparison with similar compounds, {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine is expected to have the following physical properties:
Property | Expected Value | Basis |
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Molecular Formula | C15H16ClN3OS | Derived from structural composition |
Molecular Weight | Approximately 321.83 g/mol | Calculated from atomic weights |
Physical State | Crystalline solid | Based on similar piperazine derivatives |
Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, methanol | Characteristic of similar compounds |
Melting Point | 180-210°C (estimated) | Based on related structures |
LogP | 2.5-3.5 (estimated) | Calculated based on structural features |
The presence of the chlorine atom enhances lipophilicity while the amine group contributes to hydrogen bonding capability. The piperazine ring introduces basic nitrogen centers that can become protonated under physiological conditions, affecting the compound's solubility profile and membrane permeability.
Chemical Reactivity
The reactivity of {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine is determined by its functional groups:
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The primary amine group is susceptible to nucleophilic substitution reactions, allowing for further derivatization through acylation, alkylation, or formation of Schiff bases.
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The piperazine nitrogens exhibit different reactivity profiles – one is involved in an amide bond with the thienylcarbonyl group, while the other forms a bond with the aromatic ring.
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The thiophene ring can undergo electrophilic aromatic substitution reactions, albeit with different regioselectivity compared to benzene due to the electron-donating character of the sulfur atom.
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The chlorine substituent on the phenyl ring can participate in metal-catalyzed coupling reactions, providing a handle for further structural elaboration.
Under acidic conditions, the compound may undergo protonation at the basic nitrogen sites, while under strongly basic conditions, deprotonation of the amine group may occur. The amide bond connecting the thienylcarbonyl group to the piperazine is susceptible to hydrolysis under harsh acidic or basic conditions .
Synthesis Methods
Synthetic Routes
The synthesis of {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine can be approached through several strategic routes, with the key step typically involving the formation of the bond between the piperazine ring and the chlorinated aniline derivative. Based on established methodologies for similar compounds, the following synthetic pathways are proposed:
Convergent Synthesis Approach
This approach involves the separate preparation of key intermediates followed by their coupling:
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Preparation of N-(2-thienylcarbonyl)piperazine by reacting piperazine with 2-thiophene carbonyl chloride
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Coupling of the resulting intermediate with 3-chloro-4-fluoronitrobenzene via nucleophilic aromatic substitution
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Reduction of the nitro group to obtain the target amine compound
Linear Synthesis Approach
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Reaction of 3-chloro-4-nitroaniline with bis(2-chloroethyl)amine to form the piperazine ring
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Functionalization of the piperazine nitrogen with 2-thiophene carbonyl chloride
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Reduction of the nitro group to the desired amine
Reaction Conditions
The success of the synthetic routes heavily depends on carefully controlled reaction conditions:
Synthetic Step | Recommended Conditions | Considerations |
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Piperazine Formation | Polar aprotic solvent (DMF, DMSO), K2CO3 or Cs2CO3 as base, 80-120°C | Requires monitoring to prevent over-alkylation |
Nucleophilic Aromatic Substitution | DMF, K2CO3, 80-100°C, 12-24h | Fluorine acts as a leaving group in the presence of the electron-withdrawing nitro group |
Acylation with 2-thiophene carbonyl chloride | DCM or THF, triethylamine or pyridine, 0°C to room temperature | Control of temperature prevents side reactions |
Nitro Reduction | Fe/NH4Cl in ethanol/water, Pd/C with H2, or SnCl2·2H2O | Selection based on substrate compatibility and scale |
The nucleophilic aromatic substitution reaction represents a critical step in the synthesis, where the electron-withdrawing effect of the nitro group activates the aromatic ring toward nucleophilic attack, facilitating the displacement of the halogen by the piperazine nitrogen.
Purification Techniques
The purification of {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine and its intermediates can be achieved through various techniques:
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Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradients)
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Recrystallization from suitable solvent combinations (ethanol/water, acetone/hexanes)
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Preparative HPLC for final purification, particularly when high purity is required for biological testing
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Acid-base extraction to separate the basic amine from neutral impurities
The choice of purification technique depends on the scale of synthesis, the nature of impurities, and the required purity of the final compound. For analytical purposes and structure confirmation, techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be employed to verify the structural integrity and purity of the synthesized compound .
Biological Activity and Applications
Pharmacological Profile
{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine belongs to a class of compounds with diverse pharmacological activities. The biological profile of this compound can be predicted based on structural similarities with related molecules:
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Receptor Interactions: The piperazine core is a privileged structure in medicinal chemistry, known for its ability to interact with various G-protein coupled receptors (GPCRs). The compound may exhibit affinity for serotonergic, dopaminergic, or adrenergic receptors due to the presence of the piperazine moiety.
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Enzyme Inhibition: The thienylcarbonyl group, combined with the chlorinated aniline, may confer inhibitory activity against enzymes such as tyrosinase, which has been observed in structurally related compounds. This potential is particularly relevant for applications in hyperpigmentation disorders and certain neurodegenerative diseases.
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Anti-inflammatory Activity: The presence of the amine group, coupled with the heterocyclic systems, suggests potential anti-inflammatory properties through modulation of cytokine production or inhibition of inflammatory enzymes.
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Anticancer Potential: Compounds with similar structural features have demonstrated anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation signaling pathways.
Structure-Activity Relationships
The biological activity of {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine is influenced by specific structural features:
Structural Feature | Contribution to Activity | Potential Modification |
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Chlorine Atom | Enhances lipophilicity and binding to hydrophobic pockets | Substitution with other halogens could alter activity profile |
Primary Amine | Hydrogen bond donor, potential for interaction with acidic residues | Derivatization could modulate receptor selectivity |
Piperazine Ring | Provides basic centers and conformational flexibility | Ring size and substitution pattern affect receptor binding |
Thiophene Ring | Contributes to electronic properties and binding orientation | Replacement with other heterocycles may alter selectivity |
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine requires multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR would reveal characteristic signals:
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Aromatic protons from the phenyl and thiophene rings (approximately δ 6.5-8.0 ppm)
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Piperazine protons appearing as complex multiplets (approximately δ 2.5-3.5 ppm)
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Primary amine protons (approximately δ 4.0-5.0 ppm, may be broad)
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Thiophene protons with distinctive coupling patterns (δ 7.0-7.8 ppm)
13C NMR would show carbons from:
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Carbonyl carbon (approximately δ 165-175 ppm)
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Aromatic carbons from phenyl and thiophene rings (δ 110-150 ppm)
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Piperazine carbons (δ 40-55 ppm)
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The carbon bearing the chlorine atom (distinctively downfield among the aromatic carbons)
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
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Molecular ion peak at m/z 321.83 [M+H]+ corresponding to the protonated molecule
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Characteristic isotope pattern due to the presence of chlorine (M+2 peak at approximately 37% of the intensity of the molecular ion)
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Fragment ions corresponding to cleavage at the amide bond or loss of the amine group
Infrared Spectroscopy
Key IR absorption bands would include:
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N-H stretching vibrations from the primary amine (3300-3500 cm-1)
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C=O stretching from the amide bond (1630-1680 cm-1)
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C-N stretching vibrations (1200-1350 cm-1)
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C-Cl stretching (700-800 cm-1)
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Thiophene ring vibrations (700-750 cm-1)
X-ray Crystallography
X-ray crystallographic analysis would provide definitive structural information, including:
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Bond lengths and angles
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Conformation of the piperazine ring (likely chair conformation)
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Orientation of the thiophene ring relative to the piperazine
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Packing arrangements in the crystal structure, revealing potential intermolecular interactions
For optimal results, single crystals suitable for X-ray diffraction would be grown using techniques such as slow evaporation from an appropriate solvent system or vapor diffusion methods. Structure refinement using SHELXL or similar programs would enable accurate electron density mapping and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis would typically employ:
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Reversed-phase columns (C18)
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Mobile phase consisting of acetonitrile/water with 0.1% formic acid
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UV detection at multiple wavelengths (typically 254 nm and 280 nm)
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Retention time comparison with structurally related compounds
Thin-Layer Chromatography (TLC)
TLC can be used for reaction monitoring and preliminary purity assessment:
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Silica gel plates
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Solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol mixtures
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Visualization with UV light, ninhydrin (for the amine group), or other appropriate staining reagents
These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and physical properties, essential for both synthetic verification and biological activity studies .
Comparative Analysis with Structural Analogs
Structure-Property Relationships
A comparative analysis with structurally related compounds provides valuable insights into the potential properties and activities of {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine:
Compound | Key Structural Difference | Effect on Properties | Potential Impact on Activity |
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N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylbenzamide | Contains 2-furoyl instead of 2-thienylcarbonyl; has 2-methylbenzamide instead of amine group | Increased molecular weight (423.9 g/mol); reduced water solubility | May exhibit different receptor selectivity; potentially enhanced binding to hydrophobic pockets |
3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline | Contains pentafluorophenyl instead of 2-thienylcarbonyl | Enhanced lipophilicity; potentially different electronic properties | Modified binding affinity to enzymes; different metabolic stability |
{3-Chloro-4-[4-(2-pyridylcarbonyl)piperazin-1-yl]phenyl}amine | Contains pyridine instead of thiophene | More basic; potentially improved water solubility | Altered hydrogen bonding capabilities; different receptor affinity profile |
The thiophene ring in {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine introduces specific electronic and steric properties that distinguish it from furan-containing or pentafluorophenyl analogs. The sulfur atom in thiophene is less electronegative than the oxygen in furan, resulting in different electron distribution patterns that may influence interactions with biological targets .
Pharmacokinetic Considerations
A comparison of predicted pharmacokinetic properties reveals important differences between {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine and its structural analogs:
Parameter | {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine | N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylbenzamide | 3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline |
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Estimated LogP | 2.5-3.5 | 3.0-4.0 | 3.5-4.5 |
Predicted Bioavailability | Moderate | Moderate to Low | Low |
Expected Metabolism | Oxidation of thiophene; N-dealkylation | Amide hydrolysis; oxidation of furan | Deamination; piperazine N-dealkylation |
Blood-Brain Barrier Penetration | Moderate | Limited | Limited |
The primary amine group in {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine may undergo metabolism through deamination, while the thiophene ring could be susceptible to oxidative metabolism. These metabolic pathways would differ from those of the furan-containing analog, which might undergo different oxidative transformations. The pentafluorophenyl analog would likely be more metabolically stable due to the resistance of the perfluorinated ring to oxidative metabolism.
Structural Modifications and Activity Optimization
Based on the comparative analysis, several structural modifications could be proposed to optimize the activity profile of {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine:
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Modification of the amine group: Conversion to amides, sulfonamides, or ureas may enhance binding to specific targets.
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Substitution on the thiophene ring: Introduction of electron-donating or electron-withdrawing groups could fine-tune electronic properties and binding affinity.
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Alteration of the piperazine ring: Replacement with other heterocycles (e.g., piperidine, homopiperazine) may influence conformational flexibility and receptor selectivity.
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Position of the chlorine atom: Changing from 3-chloro to 2-chloro or 4-chloro could alter the electronic distribution and binding orientation.
These modifications would create a focused library of compounds for structure-activity relationship studies, potentially leading to derivatives with enhanced potency or selectivity for specific biological targets .
Future Research Directions
Synthesis and Characterization
Future research on {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine should focus on:
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Development of efficient and scalable synthetic routes with improved yields and reduced environmental impact.
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Comprehensive characterization using advanced analytical techniques, including X-ray crystallography to determine the preferred conformation in the solid state.
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Investigation of polymorphism and salt formation, which could influence solubility and bioavailability for potential pharmaceutical applications.
Biological Evaluation
Systematic biological evaluation should include:
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Receptor binding studies to determine affinity for various targets, particularly within the GPCR family.
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Enzyme inhibition assays, with special attention to tyrosinase and related enzymes.
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Cell-based assays to assess anticancer potential and mechanism of action.
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In vitro ADME studies to determine metabolic stability, protein binding, and permeability characteristics.
Computational Studies
Computational approaches could provide valuable insights:
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Molecular docking studies to predict binding modes with potential target proteins.
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Quantum mechanical calculations to explore electronic properties and reactivity.
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QSAR modeling to establish correlations between structural features and biological activities.
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Molecular dynamics simulations to investigate conformational behavior in solution and bound states.
These research directions would collectively contribute to a deeper understanding of {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine and its potential applications in medicinal chemistry and drug discovery.
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